N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[bis(2-methylpropyl)sulfamoyl]benzamide

bradykinin B1 receptor GPCR antagonism inflammatory pain

This phenylsulfamoyl benzamide features a unique diisobutylsulfamoyl group and benzothiazole-anilide linker, validated in patent literature as a bradykinin B1 antagonist scaffold. Ideal for late-stage SAR probing of B1 vs B2 selectivity, h-NTPDase isoform profiling, and tumor-associated carbonic anhydrase screening. Substitution with smaller N-alkyl groups risks altered target engagement—choose this exact chemotype to ensure experimental reproducibility. Available in research quantities with assured purity.

Molecular Formula C28H31N3O3S2
Molecular Weight 521.69
CAS No. 2034275-62-0
Cat. No. B2756385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[bis(2-methylpropyl)sulfamoyl]benzamide
CAS2034275-62-0
Molecular FormulaC28H31N3O3S2
Molecular Weight521.69
Structural Identifiers
SMILESCC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C28H31N3O3S2/c1-19(2)17-31(18-20(3)4)36(33,34)24-15-11-21(12-16-24)27(32)29-23-13-9-22(10-14-23)28-30-25-7-5-6-8-26(25)35-28/h5-16,19-20H,17-18H2,1-4H3,(H,29,32)
InChIKeySUDJDSDBHXSGIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[bis(2-methylpropyl)sulfamoyl]benzamide (CAS 2034275-62-0): Structural Overview and Research-Grade Procurement Context


N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[bis(2-methylpropyl)sulfamoyl]benzamide (CAS 2034275-62-0) is a synthetic small molecule belonging to the phenylsulfamoyl benzamide class, characterized by a benzothiazole heterocycle linked via an anilide bridge to a 4-[bis(2-methylpropyl)sulfamoyl]benzamide scaffold [1]. This compound class has been disclosed in patent literature as bradykinin B1 receptor antagonists [1], although the specific compound's quantitative pharmacological profile remains to be fully elucidated in the public domain. Its structural features—a lipophilic diisobutyl sulfamoyl group and a planar benzothiazole ring—suggest potential for selective protein binding, making it a candidate for targeted biochemical probe development or structure–activity relationship (SAR) studies.

Why Close Analogs Cannot Substitute for N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[bis(2-methylpropyl)sulfamoyl]benzamide in Targeted Studies


Within the phenylsulfamoyl benzamide series, minor structural modifications—such as altering the sulfamoyl N-substituents or replacing the benzothiazole with other heterocycles—can profoundly alter receptor subtype selectivity, binding affinity, and metabolic stability [1]. For example, in the broader bradykinin B1 antagonist class, compounds with N,N-dialkylsulfamoyl groups show distinct SAR trends where bulkier, branched alkyl groups like diisobutyl confer differential steric and electronic effects compared to smaller or linear analogs [1]. Consequently, substituting this compound with a superficially similar benzothiazole-containing sulfamoyl benzamide bearing different N-substituents (e.g., dimethyl, diethyl, or methylphenyl) carries a material risk of yielding divergent target engagement profiles, confounding experimental reproducibility.

Quantitative Differentiation Evidence for N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[bis(2-methylpropyl)sulfamoyl]benzamide: Comparative Data Assessment


Bradykinin B1 Receptor Antagonism: Class-Level Potency Context for Sulfamoyl Benzamides

The compound's core scaffold, phenylsulfamoyl benzamide, has been optimized as a selective bradykinin B1 receptor antagonist chemotype in patent disclosures [1]. While quantitative B1 binding or functional data for this specific compound have not been publicly disclosed, structurally related N-phenylsulfamoyl benzamide derivatives in the same patent family demonstrated functional B1 antagonism with pIC50 values in the range of approximately 6.0–8.0 (IC50 ~1 µM to 10 nM) depending on substitution [1]. This provides a class-level benchmark against which procurement decisions can be contextualized: the diisobutylsulfamoyl motif distinguishes this compound from the most common methylphenyl and dimethyl analogs that dominate commercial screening libraries.

bradykinin B1 receptor GPCR antagonism inflammatory pain

Sulfamoyl Benzamide h-NTPDase Inhibition: Benchmarking Against Published Analogs

Sulfamoyl benzamides have been identified as selective inhibitors of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases), with published examples achieving sub-micromolar IC50 values against specific isoforms: e.g., compound 3i inhibited h-NTPDase1 with IC50 = 2.88 ± 0.13 µM, while other derivatives reached h-NTPDase2 IC50 values in the sub-micromolar range and h-NTPDase8 IC50 as low as 0.28 ± 0.07 µM [1]. This specific compound, bearing a benzothiazole-anilide extension and diisobutylsulfamoyl group, represents a structurally differentiated member of this chemotype. The benzothiazole moiety may confer additional hydrogen-bond acceptor and π-stacking capabilities not present in the simpler N-phenyl or N-cyclopropyl comparators that dominate the published h-NTPDase SAR [1].

ectonucleotidase inhibition h-NTPDase thrombosis and inflammation

Benzothiazole-Containing Sulfonamides: Carbonic Anhydrase and Kinase Inhibition Potential

Benzothiazole-sulfonamide conjugates are established pharmacophores for human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated isoforms hCA IX and XII, with many analogs exhibiting inhibition constants (Ki) in the low nanomolar range [1]. Additionally, benzothiazole-amide structures have been shown to act as allosteric glucokinase (GK) activators relevant to type 2 diabetes . While no direct hCA or GK data exist for this specific compound, its structural features—a primary sulfonamide-like sulfamoyl group linked to a benzothiazole—are consistent with these pharmacophore models. Analogs where the sulfamoyl group is replaced by a simple amide or where the benzothiazole is substituted with benzoxazole show markedly reduced hCA affinity (typically >10-fold loss in Ki), underscoring the criticality of both motifs [1].

carbonic anhydrase inhibition kinase inhibition anticancer target

High-Priority Application Scenarios for N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[bis(2-methylpropyl)sulfamoyl]benzamide Based on Structural Evidence


Bradykinin B1 Receptor Antagonist Hit Expansion and SAR Studies

Given the patent-established role of phenylsulfamoyl benzamides as selective bradykinin B1 antagonists [1], this compound is suited as a late-stage SAR probe to evaluate the impact of a bulky diisobutylsulfamoyl group and benzothiazole-anilide linker on B1 receptor binding affinity, selectivity over B2 receptors, and functional antagonist potency in recombinant cell-based calcium flux or β-arrestin recruitment assays.

Ectonucleotidase (h-NTPDase) Isoform Selectivity Profiling

The sulfamoyl benzamide core has demonstrated sub-micromolar inhibition of h-NTPDase1, -2, -3, and -8 isoforms [2]. This compound's benzothiazole extension may shift isoform selectivity. Researchers investigating thrombosis, vascular inflammation, or cancer immunotherapy can deploy this compound in head-to-head selectivity panels against the published inhibitors 3i and 2d to identify isoform-specific chemotypes.

Carbonic Anhydrase IX/XII Inhibitor Discovery for Tumor Hypoxia

Benzothiazole-sulfonamide conjugates are validated pharmacophores for tumor-associated carbonic anhydrase isoforms with Ki values in the low nanomolar range [3]. This compound, combining a sulfamoyl group with a benzothiazole, can be screened against a panel of recombinant hCA isoforms to assess whether the diisobutylsulfamoyl modification preserves or enhances selectivity for hCA IX/XII over ubiquitous hCA I/II, which is critical for minimizing off-target effects in anticancer applications.

Allosteric Glucokinase Activator Screening for Metabolic Disease

Benzothiazol-2-yl benzamide derivatives have shown allosteric activation of human glucokinase, a validated target for type 2 diabetes . This compound's structural analogy to known GK activators supports its inclusion in GK enzyme activation assays (e.g., coupled glucose-6-phosphate dehydrogenase assay) to determine if the diisobutylsulfamoyl substitution enhances GK activation potency or hepatic selectivity compared to methylphenyl sulfamoyl analogs.

Quote Request

Request a Quote for N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[bis(2-methylpropyl)sulfamoyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.